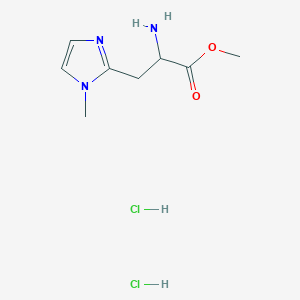![molecular formula C18H18N2O4 B2728550 5-ethoxy-2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]phenol CAS No. 714940-88-2](/img/structure/B2728550.png)
5-ethoxy-2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-ethoxy-2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]phenol” is a chemical compound with the linear formula C17H16N2O3 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
Phenol derivatives, such as “5-ethoxy-2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]phenol”, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . Innovative synthetic methods have been developed for the preparation of m-aryloxy phenols, which has allowed for the preparation of complex m-aryloxy phenols with functional groups, such as esters .Molecular Structure Analysis
The molecular structure of “5-ethoxy-2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]phenol” is represented by the linear formula C17H16N2O3 . The molecular weight of this compound is 296.329 .Chemical Reactions Analysis
Pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation of alkyl boronic esters is a key step in the synthesis of compounds like "5-ethoxy-2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]phenol" .Applications De Recherche Scientifique
Annular Tautomerism in NH-Pyrazoles
Research on NH-pyrazoles, including compounds with structural elements similar to 5-ethoxy-2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]phenol, has revealed the phenomenon of annular tautomerism. These compounds exhibit a complex pattern of hydrogen bonds in their crystalline forms, which is crucial for understanding their chemical behavior and potential applications in developing new materials or pharmaceuticals (Cornago et al., 2009).
Molecular Docking and Quantum Chemical Calculations
Studies involving molecular docking and quantum chemical calculations on pyrazole derivatives highlight their potential in drug discovery and design. By exploring the molecular structure and spectroscopic data, researchers can predict the biological activity of these compounds, including their interaction with various enzymes and receptors (Viji et al., 2020).
Antioxidant Activity and Ultrastructural Study
The investigation of phenolic compounds, including those structurally related to 5-ethoxy-2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]phenol, in various plants has shown significant antioxidant activity. These studies are pivotal in understanding how these compounds can be utilized for their antioxidant properties, potentially applicable in food preservation, pharmaceuticals, cosmetics, and therapeutic industries (León et al., 2014).
Microwave-Assisted Synthesis and Antimicrobial Activity
The synthesis of novel pyrazole derivatives using microwave-assisted methods demonstrates an efficient approach to obtaining compounds with potential antimicrobial properties. This research underscores the utility of pyrazole derivatives in developing new antimicrobial agents and exploring their mechanism of action (Ashok et al., 2016).
Corrosion Inhibition Studies
Pyrazoline derivatives, closely related to the target compound, have been studied for their role in corrosion inhibition. These studies provide insights into the applications of pyrazole derivatives in industrial settings, particularly in enhancing the corrosion resistance of metals used in petroleum refining and other industries (Lgaz et al., 2020).
Safety and Hazards
The safety data sheet for a related compound, 4-Methoxyphenol, indicates that it is harmful if swallowed, may cause an allergic skin reaction, causes serious eye irritation, and is toxic to aquatic life . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and avoid release to the environment .
Orientations Futures
Phenol derivatives like “5-ethoxy-2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]phenol” have potential applications in various industries, including plastics, adhesives, and coatings . They can be used as antioxidants, ultraviolet absorbers, and flame retardants . Future research could focus on developing innovative synthetic methods for the preparation of complex m-aryloxy phenols with functional groups .
Propriétés
IUPAC Name |
5-ethoxy-2-[4-(3-methoxyphenoxy)-1H-pyrazol-5-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-3-23-13-7-8-15(16(21)10-13)18-17(11-19-20-18)24-14-6-4-5-12(9-14)22-2/h4-11,21H,3H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRODNTOLPJXVKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=C(C=NN2)OC3=CC=CC(=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethoxy-2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-Fluorosulfonyloxyphenyl)methyl]pyridine](/img/structure/B2728468.png)
![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(4-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2728469.png)
![N-(2-methoxyphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2728470.png)
![3-{[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B2728471.png)
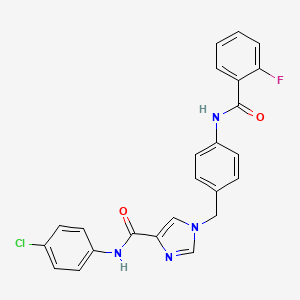
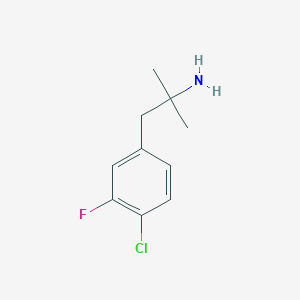
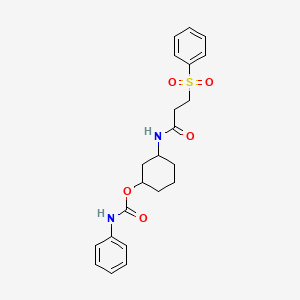
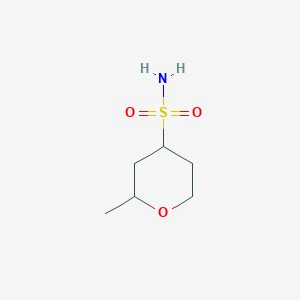


![{[4-(3-chloro-4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B2728483.png)
methanone](/img/structure/B2728488.png)
